![molecular formula C16H14N2O3S2 B2874675 N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-60-3](/img/structure/B2874675.png)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide derivatives have shown significant potential in antimalarial activity. A study by Fahim & Ismael (2021) investigated the reactivity of these derivatives and found them to have promising in vitro antimalarial properties. Their ADMET properties were characterized, and the derivatives exhibited low cytotoxicity while maintaining effective antimalarial activity.
Cardiac Electrophysiological Activity
Research has also explored the role of similar compounds in cardiac electrophysiology. Ellingboe et al. (1992) and Morgan et al. (1990) discovered that 4-[(methylsulfonyl)amino]benzamides and sulfonamides, which are structurally related to the compound , exhibit potent Class III antiarrhythmic activity. These studies, reported in the Journal of Medicinal Chemistry, indicate the potential of these compounds in cardiac therapeutic applications (Ellingboe et al., 1992); (Morgan et al., 1990).
Anticancer Activity
A significant area of research for these derivatives is in anticancer therapy. Yılmaz et al. (2015) synthesized derivatives from indapamide and evaluated their proapoptotic activity on melanoma cell lines, finding that certain compounds exhibited substantial growth inhibition and anticancer activity (Yılmaz et al., 2015). Additionally, Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity against various cancer cell lines, demonstrating their effectiveness in comparison to established drugs (Ravinaik et al., 2021).
Gelation Properties and Material Science Applications
Yadav & Ballabh (2020) explored the gelation properties of N-(thiazol-2-yl)benzamide derivatives, aiming to understand the role of methyl functionality in gelation behavior. These findings suggest potential applications in material science, particularly in the development of novel materials with specific properties (Yadav & Ballabh, 2020).
Synthesis of Novel Compounds and Intermediates
The compound and its derivatives have been instrumental in synthesizing novel compounds and intermediates. For instance, Greig et al. (2001) utilized related compounds to synthesize novel cyclic sulfonamides through intramolecular Diels-Alder reactions, indicating the compound's utility in complex chemical syntheses (Greig et al., 2001).
Antimicrobial and Antifungal Activities
Sych et al. (2019) extended the range of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides with promising antimicrobial and antifungal properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Sych et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation . These targets play a crucial role in Alzheimer’s disease (AD), where AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, and Aβ 1-42 is a peptide that forms plaques in the brains of AD patients .
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, by binding to AChE, it prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of this neurotransmitter . Similarly, by binding to Aβ 1-42, it prevents the aggregation of this peptide, thereby reducing plaque formation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can potentially improve cognitive function in AD patients . The inhibition of Aβ 1-42 aggregation can prevent plaque formation, one of the pathological hallmarks of AD .
Pharmacokinetics
Similar compounds have been shown to exhibit low toxicity and are capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells . This suggests that these compounds may have good bioavailability and are likely to be well-tolerated.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels, enhancement of cholinergic neurotransmission, and a reduction in Aβ 1-42 aggregation . These effects can potentially lead to improved cognitive function and a reduction in plaque formation in AD patients .
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-7-6-12(9-15(14)22-10)18-16(19)11-4-3-5-13(8-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPYAQGZCLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
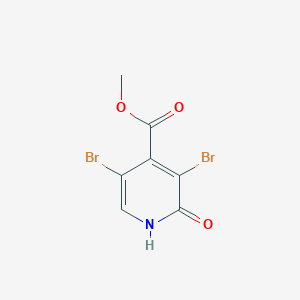
![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874595.png)
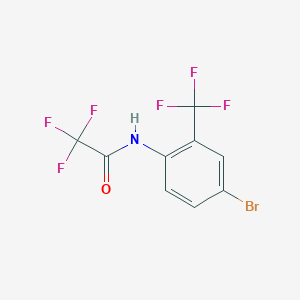
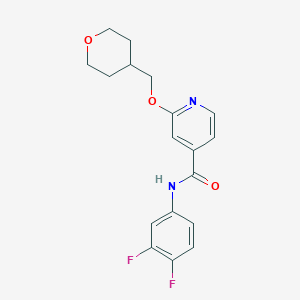
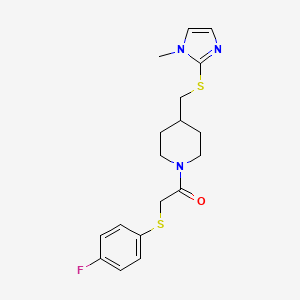

![N1-(1-phenylethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2874606.png)
![Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate](/img/structure/B2874607.png)

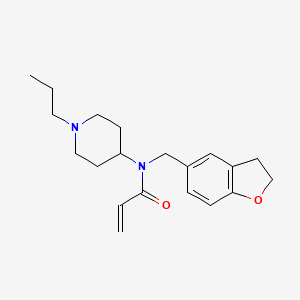
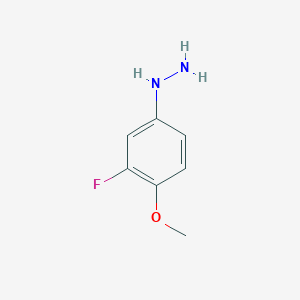
![Tert-butyl N-[4-(5-iodopyrimidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2874613.png)
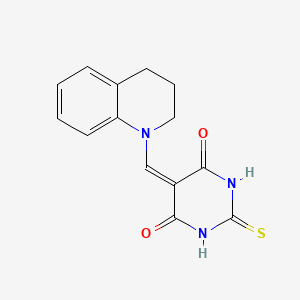
![(Z)-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B2874615.png)
